Ethyl p-toluenesulfonate
Overview
Description
Ethyl p-toluenesulfonate, also known as ethyl 4-methylbenzenesulfonate, is an organic compound with the molecular formula C9H12O3S. It is a sulfonate ester derived from p-toluenesulfonic acid and ethanol. This compound is commonly used in organic synthesis as an alkylating agent and as an intermediate in the preparation of various chemical products .
Mechanism of Action
Target of Action
Ethyl p-toluenesulfonate is primarily used as a reagent in organic synthesis . It is also used as an intermediate in the production of photosensitive materials and as a plasticizer in the production of cellulose acetate . .
Mode of Action
As a reagent in organic synthesis, this compound acts as an alkylating agent . Alkylation is a process where an alkyl group is transferred from one molecule to another. The alkyl group in this compound can be transferred to other molecules, thereby modifying their structure and potentially their function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity as an alkylating agent could be affected by the pH and temperature of its environment. Furthermore, its stability could be affected by exposure to light, heat, and oxygen .
Biochemical Analysis
Biochemical Properties
Ethyl p-toluenesulfonate is involved in various biochemical reactions. It is primarily used in the manufacturing process as a counterion to salt formation . It may react with methanol, ethanol, or propanol used in the reaction pathway
Cellular Effects
It is known to cause irritation to the skin, eyes, and respiratory system
Molecular Mechanism
It is known to be involved in the formation of methyl and ethyl esters of various sulfonic acids in active pharmaceutical ingredients
Temporal Effects in Laboratory Settings
It is known to have a boiling point of 158-162 °C at 10 mmHg and a melting point of 29-33 °C
Dosage Effects in Animal Models
It is known to be harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system
Metabolic Pathways
It is known to be involved in the formation of methyl and ethyl esters of various sulfonic acids in active pharmaceutical ingredients
Transport and Distribution
It is known to be involved in the formation of methyl and ethyl esters of various sulfonic acids in active pharmaceutical ingredients
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl p-toluenesulfonate is typically synthesized by reacting p-toluenesulfonyl chloride with ethanol in the presence of a base such as pyridine. The reaction is carried out in an aprotic solvent, which helps to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Ethyl p-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Acidic or basic catalysts are often employed to facilitate hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The primary products of hydrolysis are p-toluenesulfonic acid and ethanol.
Scientific Research Applications
Ethyl p-toluenesulfonate has several applications in scientific research, including:
Chemistry: It is used as an alkylating agent in organic synthesis to introduce ethyl groups into molecules.
Biology: It is employed in the modification of biomolecules for various biochemical studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl p-toluenesulfonate is similar to other sulfonate esters such as:
- Mthis compound
- Isopropyl p-toluenesulfonate
- Ethyl methanesulfonate
- Methyl methanesulfonate
Uniqueness: this compound is unique in its specific reactivity and applications. Compared to mthis compound, it introduces a longer ethyl group, which can affect the steric and electronic properties of the resulting products. This makes it particularly useful in certain synthetic pathways where the ethyl group provides the desired chemical characteristics .
Properties
IUPAC Name |
ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZVPALEJCLXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058833 | |
Record name | Benzenesulfonic acid, 4-methyl-, ethyl ester | |
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Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Unstable solid; mp = 33 deg C; [Hawley] White solid; mp = 32-34 deg C; [MSDSonline] | |
Record name | Ethyl p-methylbenzenesulfonate | |
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Boiling Point |
173 °C @ 15 MM HG | |
Record name | ETHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
316 °F | |
Record name | ETHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ALC, ETHER, HOT ACETIC ACID, SOL IN HOT ETHYL ACETATE | |
Record name | ETHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.17 | |
Record name | ETHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000241 [mmHg] | |
Record name | Ethyl p-methylbenzenesulfonate | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
MONOCLINIC CRYSTALS, MONOCLINIC PRISMS FROM ACETIC ACID, ETHYL ACETATE | |
CAS No. |
80-40-0 | |
Record name | Ethyl p-toluenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl p-methylbenzenesulfonate | |
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Record name | Ethyl p-toluenesulfonate | |
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Record name | Benzenesulfonic acid, 4-methyl-, ethyl ester | |
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Record name | Benzenesulfonic acid, 4-methyl-, ethyl ester | |
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Record name | Ethyl toluene-4-sulphonate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.161 | |
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Record name | ETHYL P-METHYLBENZENESULFONATE | |
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Record name | ETHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
33 °C | |
Record name | ETHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ethyl p-toluenesulfonate has the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol.
A: [] Infrared (IR) spectroscopy reveals characteristic peaks at 2130 cm-1 (strong, NNN), 1380 cm-1, and 1180 cm-1 (strong, SO2). 1H Nuclear Magnetic Resonance (NMR) spectroscopy in CDCl3 shows signals at δ = 2.47 (s, CH3), 7.40 (d, J = 8 Hz, m-SO2C6H4), and 7.84 (d, J = 8 Hz, o-SO2C6H4). []
A: EPTS is commonly used as an alkylating agent in organic synthesis. It readily reacts with nucleophiles, such as alcohols, amines, and thiols, to introduce an ethyl group. [, , ]
A: One example is the synthesis of diethyl ethylphosphonate (DEEP), a flame retardant. EPTS reacts with triethyl phosphite via the Michaelis-Arbuzov rearrangement, producing DEEP. This method offers an advantage over other alkylating agents as EPTS can be easily separated from the product and potentially reused, thus reducing production costs. []
A: EPTS serves as a potential genotoxic impurity in active pharmaceutical ingredients (APIs). Analytical methods, including high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS), have been developed and validated for trace-level quantification of EPTS in pharmaceuticals. [, , ]
A: Using HPLC-UV methods, the limit of detection (LOD) for EPTS can be as low as 0.15 ppm (0.009 μg/mL). []
A: Yes, EPTS is identified as a potential genotoxic impurity. Its presence in pharmaceutical products is strictly regulated, and analytical methods are employed to ensure its levels remain below the acceptable limits. [, ]
A: Analytical methods for EPTS quantification undergo rigorous validation procedures. This includes assessing parameters like linearity, accuracy, precision, specificity, LOD, and limit of quantification (LOQ) to ensure the reliability and accuracy of the analytical data. [, ]
A: While EPTS can be stored indefinitely at -20°C, it poses explosion risks when heated above 100°C, particularly during distillation attempts. [, ] Using a polymer-bound form of EPTS offers a safer alternative as it remains stable at room temperature and less sensitive to mechanical shock. []
A: Research on similar compounds suggests that modifying the alkyl chain length or the substituents on the aromatic ring can influence the reactivity of sulfonate esters. [, , ] For instance, studies on the solvolysis rates of substituted benzyl p-toluenesulfonates show that electron-withdrawing groups on the benzene ring decrease the reaction rate. []
A: Yes, recent research demonstrates the use of EPTS in synthesizing degradable hydrogel adhesives. EPTS is employed to introduce quaternary ammonium salt pendants into a polymer backbone, imparting antibacterial properties to the hydrogel. []
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